molecular formula C20H25N3O2S B2526115 N-butyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methylacetamide CAS No. 897461-55-1

N-butyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methylacetamide

Cat. No.: B2526115
CAS No.: 897461-55-1
M. Wt: 371.5
InChI Key: BBTVYKYZCHSYOV-UHFFFAOYSA-N
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Description

N-butyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methylacetamide is a synthetic compound featuring an imidazo[2,1-b]thiazole core substituted with a 4-ethoxyphenyl group at position 6 and a branched N-butyl-N-methylacetamide side chain at position 2. The 4-ethoxyphenyl substituent contributes to its electronic and steric profile, distinguishing it from halogenated or methoxy-substituted analogs .

Properties

IUPAC Name

N-butyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2S/c1-4-6-11-22(3)19(24)12-16-14-26-20-21-18(13-23(16)20)15-7-9-17(10-8-15)25-5-2/h7-10,13-14H,4-6,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTVYKYZCHSYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C(=O)CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methylacetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethoxyphenyl isothiocyanate with N-butyl-N-methylacetamide in the presence of a base, followed by cyclization to form the imidazo[2,1-b][1,3]thiazole ring . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and temperatures ranging from 60°C to 120°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; temperatures ranging from 0°C to 50°C.

    Reduction: Sodium borohydride, lithium aluminum hydride; temperatures ranging from -20°C to 25°C.

    Substitution: Halogenating agents, alkylating agents; temperatures ranging from 25°C to 100°C.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted imidazo[2,1-b][1,3]thiazoles .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-butyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methylacetamide typically involves multi-step reactions starting from commercially available precursors. The compound's structure can be confirmed through various analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). These techniques provide insights into the molecular structure and purity of the synthesized compound.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiazole and imidazole structures have been evaluated for their efficacy against various bacterial strains and fungi. Studies indicate that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as certain fungal species .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research indicates that imidazo[2,1-b][1,3]thiazole derivatives possess cytotoxic effects against various cancer cell lines. For example, studies have reported that similar compounds demonstrate activity against human breast cancer cells (MCF7) and other malignancies . The mechanism of action is often linked to the induction of apoptosis in cancer cells and the inhibition of specific signaling pathways involved in tumor growth.

Enzyme Inhibition

Another promising application of this compound is its role as an enzyme inhibitor. Compounds in this class have been shown to inhibit enzymes like acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases such as Alzheimer's . The binding affinity and inhibitory potency can be assessed through molecular docking studies that elucidate the interactions between the compound and target enzymes.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineResult SummaryReference
AntimicrobialVarious BacteriaSignificant inhibition observed
AnticancerMCF7 (Breast Cancer)Induced apoptosis; reduced cell viability
Enzyme InhibitionAcetylcholinesteraseStrong inhibitory activity noted

Mechanism of Action

The mechanism of action of N-butyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory and analgesic effects. Additionally, it may interact with DNA and RNA, leading to its antimicrobial and antiviral properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The imidazo[2,1-b]thiazole scaffold is common among the compounds discussed. Key structural variations include:

  • Substituents on the phenyl ring: 4-Ethoxyphenyl (target compound): Enhances lipophilicity compared to methoxy or chloro groups. 4-Methoxyphenyl (e.g., 5h): Balances electron-donating properties with moderate lipophilicity .
  • Acetamide side chains :
    • N-butyl-N-methylacetamide (target compound): Offers steric bulk and lipophilicity, which may influence blood-brain barrier penetration.
    • Pyridin-3-yl acetamide (e.g., 5a, 5l): Enhances hydrogen-bonding capacity via the pyridine nitrogen .
    • Hydrazinecarbothioamide derivatives (e.g., 3f, 4d–4f): Enable interactions with enzymes like aldose reductase via thioamide and hydrazine groups .
Table 1: Key Structural and Physicochemical Comparisons
Compound Substituent (Position 6) Side Chain (Position 3) Molecular Weight Notable Properties
Target Compound 4-Ethoxyphenyl N-butyl-N-methylacetamide ~397.5 (est.) High lipophilicity
5l 4-Chlorophenyl N-(6-(4-methoxybenzyl)piperazinyl) 573.1841 VEGFR2 inhibition (IC50 = 1.4 μM)
5h 4-Methoxyphenyl N-(6-chloropyridin-3-yl) - Moderate cytotoxicity
3d 4-Bromophenyl N-benzoylhydrazinecarbothioamide - Aldose reductase inhibition
Anticancer Activity:
  • Compound 5l : Exhibited potent cytotoxicity against MDA-MB-231 (IC50 = 1.4 μM), surpassing sorafenib (IC50 = 5.2 μM). The 4-chlorophenyl group and piperazinyl-pyridine side chain likely enhance VEGFR2 binding .
  • Compound 5a: A virtual screening hit with a morpholinopyridin-3-yl side chain showed moderate activity (3.76% VEGFR2 inhibition at 20 μM) .
  • Target Compound : The 4-ethoxyphenyl group may reduce electron-deficient interactions compared to chloro analogs, but its increased lipophilicity could improve tissue penetration.
Enzyme Inhibition:
  • 3d : Demonstrated the highest aldose reductase (AR) inhibitory activity among hydrazinecarbothioamide derivatives, attributed to the benzoyl group enhancing hydrophobic interactions .
  • 4d–4f : Fluorophenyl-substituted analogs showed acetylcholinesterase inhibition, with activity modulated by cyclohexyl or phenethyl side chains .

Biological Activity

N-butyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methylacetamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound belongs to the imidazo[2,1-b][1,3]thiazole family, which is known for various pharmacological properties. Its structure can be represented as follows:

N butyl 2 6 4 ethoxyphenyl imidazo 2 1 b 1 3 thiazol 3 yl N methylacetamide\text{N butyl 2 6 4 ethoxyphenyl imidazo 2 1 b 1 3 thiazol 3 yl N methylacetamide}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways and cancer cell proliferation. For instance, it may inhibit focal adhesion kinase (FAK), which is overexpressed in several cancers .
  • Antiviral Activity : Research indicates potential antiviral properties against various viral infections, possibly through modulation of viral replication processes .

Biological Activity Overview

Activity Type Description Reference
AnticancerInhibits FAK phosphorylation; shows cytotoxicity in pancreatic cancer cells.
AntiviralExhibits activity against viral replication; potential use in antiviral therapies.
AntimicrobialInvestigated for effects on bacterial strains; shows promise in antimicrobial applications.

1. Anticancer Activity

A study evaluating imidazo[2,1-b][1,3]thiazole derivatives found that this compound exhibited significant cytotoxic effects on pancreatic cancer cell lines. The compound demonstrated an IC50 value ranging from 0.59 to 2.81 μM across different assays .

2. Antiviral Properties

In a comprehensive review of N-Heterocycles as antiviral agents, derivatives similar to this compound were highlighted for their ability to inhibit viral replication at low micromolar concentrations .

3. Antimicrobial Effects

Research on related compounds indicated significant antimicrobial activity against various bacterial strains. The mechanism was suggested to involve disruption of bacterial cell membranes leading to cell lysis .

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